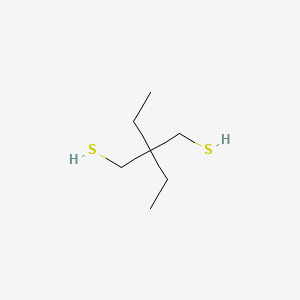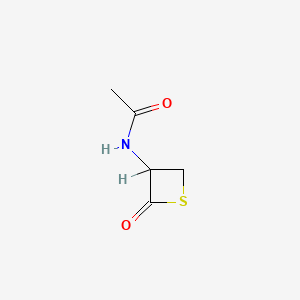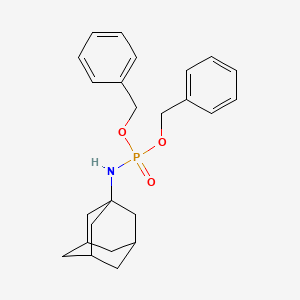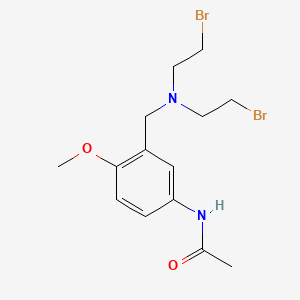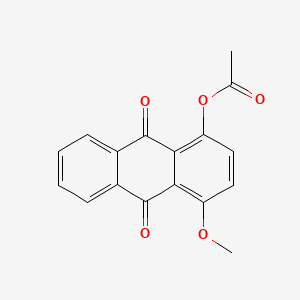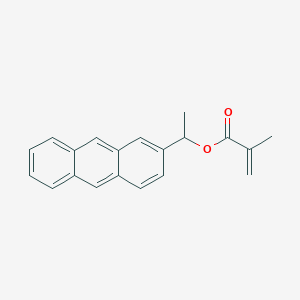
1-(Anthracen-2-YL)ethyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Anthracen-2-yl)ethyl 2-methylprop-2-enoate is an organic compound that belongs to the class of esters. It is derived from anthracene, a polycyclic aromatic hydrocarbon, and methacrylic acid. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Anthracen-2-yl)ethyl 2-methylprop-2-enoate typically involves the esterification of anthracene-2-ethanol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Anthracen-2-yl)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring of anthracene can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene-2-ethanol.
Substitution: Brominated or nitrated anthracene derivatives.
Applications De Recherche Scientifique
1-(Anthracen-2-yl)ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(Anthracen-2-yl)ethyl 2-methylprop-2-enoate involves its interaction with molecular targets through its ester and aromatic groups. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include ester hydrolysis and aromatic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene-2-carboxylic acid: Similar aromatic structure but different functional groups.
2-Methylprop-2-enoic acid: Shares the methacrylate moiety.
Anthracene-2-ethanol: Precursor in the synthesis of 1-(Anthracen-2-yl)ethyl 2-methylprop-2-enoate.
Uniqueness
This compound is unique due to its combination of an anthracene moiety with a methacrylate ester group. This unique structure imparts specific chemical and physical properties, making it valuable in various applications, particularly in the fields of materials science and organic synthesis.
Propriétés
Numéro CAS |
54720-11-5 |
|---|---|
Formule moléculaire |
C20H18O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
1-anthracen-2-ylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H18O2/c1-13(2)20(21)22-14(3)15-8-9-18-11-16-6-4-5-7-17(16)12-19(18)10-15/h4-12,14H,1H2,2-3H3 |
Clé InChI |
GYMFSISYCJKVTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)OC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


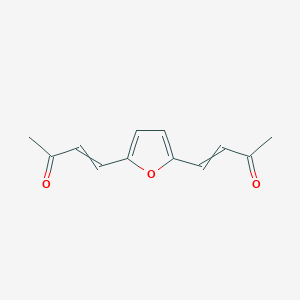

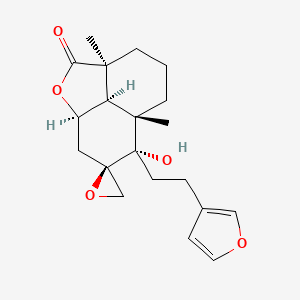
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14643027.png)
![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, ethyl ester, 3-oxide](/img/structure/B14643036.png)
![2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol](/img/structure/B14643040.png)

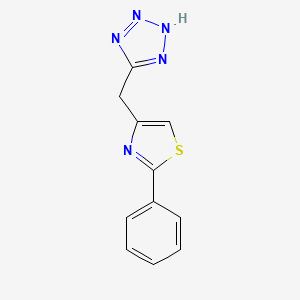
![N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14643052.png)
